Dutasteride Impurity L

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

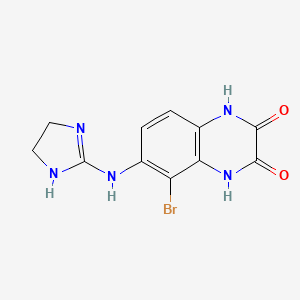

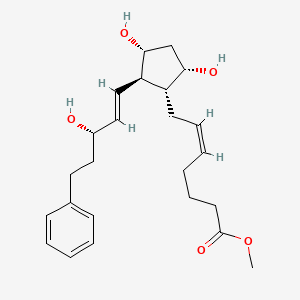

Dutasteride Impurity L is a compound related to Dutasteride . Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase .

Synthesis Analysis

The synthesis of Dutasteride and its impurities, including Impurity L, involves multiple steps of reactions starting from pregnenolone acid . The process generates impurities which are described in the specification .

Chemical Reactions Analysis

Dutasteride, the parent compound, has been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. Degradation was found to occur under hydrolysis and to a lesser extent under oxidation conditions .

Applications De Recherche Scientifique

Pharmaceutical Product Development

Dutasteride Impurity L is utilized in the development of pharmaceutical products, particularly in the formulation of drugs aimed at treating benign prostatic hyperplasia (BPH). Its role is crucial in understanding the pharmacokinetics and pharmacodynamics of the active pharmaceutical ingredient (API), Dutasteride .

Analytical Method Validation

In the realm of analytical chemistry, Dutasteride Impurity L serves as a reference standard for validating analytical methods such as High-Performance Liquid Chromatography (HPLC). This ensures the accuracy and reliability of the methods used to detect and quantify the presence of Dutasteride in various formulations .

Quality Control

Quality control (QC) laboratories employ Dutasteride Impurity L as a standard to ascertain the purity and stability of Dutasteride-containing products. Regular testing against such impurities helps maintain the integrity of the pharmaceutical product throughout its shelf life .

Stability Studies

Stability studies are essential for determining the shelf life and suitable storage conditions for pharmaceuticals. Dutasteride Impurity L is used in these studies to monitor the degradation of Dutasteride under different environmental conditions, such as temperature, humidity, and light exposure .

Identification of Unknown Impurities

During the manufacturing process, unknown impurities may arise. Dutasteride Impurity L aids in the identification and characterization of these impurities, which is vital for ensuring the safety and efficacy of the final pharmaceutical product .

Assessment of Genotoxic Potential

The impurity profile of pharmaceuticals is critical for assessing their genotoxic potential. Dutasteride Impurity L is used in toxicological studies to evaluate the potential genotoxic effects of Dutasteride and its impurities, which is a key aspect of drug safety evaluation .

Regulatory Compliance and Filing

Dutasteride Impurity L is significant in the context of regulatory compliance. It is used in the preparation of documentation for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), which are required for the approval of generic pharmaceuticals .

Synthesis and Characterization Research

In synthetic chemistry research, Dutasteride Impurity L is synthesized and characterized to understand its chemical structure and properties. This knowledge contributes to the development of new synthetic routes and the improvement of existing ones for Dutasteride production .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride Impurity L involves the conversion of starting materials through a series of chemical reactions to obtain the final product.", "Starting Materials": [ "4,6-dichloro-2-(prop-2-yn-1-yloxy)phenol", "2,3-dichloro-5-(prop-2-yn-1-yloxy)toluene", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: React 4,6-dichloro-2-(prop-2-yn-1-yloxy)phenol with sodium hydride in diethyl ether to obtain the corresponding phenoxide intermediate.", "Step 2: React the phenoxide intermediate with 2,3-dichloro-5-(prop-2-yn-1-yloxy)toluene in methanol to obtain the desired product.", "Step 3: Purify the product by recrystallization from a suitable solvent.", "Step 4: Treat the purified product with hydrochloric acid to obtain the hydrochloride salt.", "Step 5: Neutralize the hydrochloride salt with sodium hydroxide and extract the product with water.", "Step 6: Dry the product and characterize it using appropriate analytical techniques." ] } | |

Numéro CAS |

1365545-48-7 |

Nom du produit |

Dutasteride Impurity L |

Formule moléculaire |

C26H26F6N2O2 |

Poids moléculaire |

512.5 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

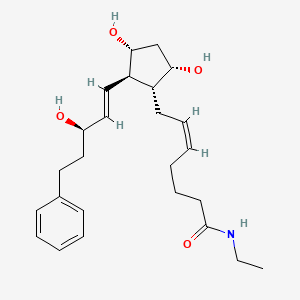

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

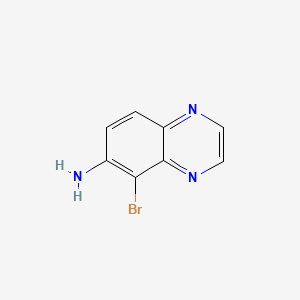

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)